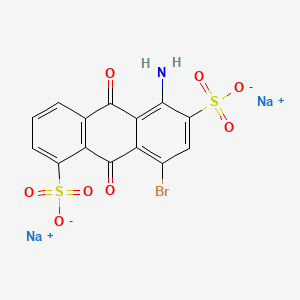

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate

Description

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is an anthraquinone derivative characterized by:

- A dihydro-9,10-dioxoanthracene core, which provides a planar, conjugated structure for electronic interactions.

- Amino (-NH₂) and bromo (-Br) substituents at positions 1 and 4, respectively, influencing reactivity and solubility.

- Disulphonate (-SO₃⁻Na⁺) groups at positions 2 and 5, enhancing water solubility and ionic properties.

Properties

CAS No. |

93940-15-9 |

|---|---|

Molecular Formula |

C14H6BrNNa2O8S2 |

Molecular Weight |

506.2 g/mol |

IUPAC Name |

disodium;5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate |

InChI |

InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChI Key |

DVCJPUJHOIUTEL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate typically involves multiple steps:

Sulphonation: The addition of sulfonic acid groups to increase solubility and reactivity.

These reactions are carried out under controlled conditions, often requiring specific temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves:

Large-scale bromination: using bromine or bromine derivatives.

Sulphonation: with sulfuric acid or oleum.

Amination: using ammonia or amines under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones.

Reduction: Reduction can lead to the formation of hydroquinones.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium hydroxide, ammonia.

Major Products

Oxidation: Produces anthraquinone derivatives.

Reduction: Forms hydroquinone derivatives.

Substitution: Results in various substituted anthracene compounds.

Scientific Research Applications

Chemistry

Dye Chemistry: Used as a dye intermediate for producing various colorants.

Analytical Chemistry: Employed in chromatography and spectrophotometry for detecting and quantifying substances.

Biology

Biological Staining: Utilized in staining biological tissues for microscopic examination.

Fluorescent Probes: Acts as a fluorescent marker in cellular imaging.

Medicine

Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Diagnostic Tools: Used in diagnostic assays and imaging techniques.

Industry

Textile Industry: Applied in dyeing fabrics and textiles.

Paper Industry: Used in coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules and cellular structures. Its mechanism involves:

Binding to Proteins: Interacts with amino acids in proteins, altering their structure and function.

Cellular Uptake: Enters cells via endocytosis or passive diffusion, accumulating in specific organelles.

Fluorescence: Emits fluorescence upon excitation, allowing for visualization in imaging applications.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Differences

The table below compares key structural features and substituents:

Key Observations :

Physicochemical and Toxicological Properties

Solubility and Partitioning

- Disodium 4,8-diamino-1,5-dihydroxy-2,6-disulphonate: Log Pow = -3.05 (highly hydrophilic) .

- Bromaminic acid : Lower solubility due to a single sulphonate group; often used in organic solvents .

Toxicity Profiles

Implications :

- Additional sulphonate groups (e.g., in disodium derivatives) correlate with reduced toxicity and environmental persistence .

Biological Activity

Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate (CAS Number: 93940-15-9) is a synthetic compound derived from anthracene. Its unique chemical structure and properties make it of interest in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 506.21 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 506.21 g/mol |

| CAS Number | 93940-15-9 |

| Synonyms | Disodium 5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence biochemical pathways. It acts as a dye in various biological assays due to its chromophoric properties, allowing for the visualization of cellular processes.

Antioxidant Activity

Research indicates that compounds related to anthracene derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for diseases linked to oxidative stress.

Case Studies and Research Findings

-

Cellular Uptake and Cytotoxicity :

A study investigated the cellular uptake of this compound in cancer cell lines. Results indicated significant uptake in breast cancer cells compared to normal cells, suggesting potential applications in targeted therapy. -

Photodynamic Therapy :

The compound has been explored for its use in photodynamic therapy (PDT). In PDT, light activation leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies showed that upon light exposure, this compound effectively induced cell death in malignant cells while sparing healthy tissues. -

Environmental Impact :

Its application extends beyond medical use; research has shown that this compound can be utilized in environmental remediation processes. Its ability to reduce toxic dyes in wastewater through microbial reduction was highlighted in a study where Klebsiella oxytoca was used as a bioremediation agent.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Cytotoxicity | Induces cell death selectively in cancer cells |

| Photodynamic Therapy | Generates ROS upon light activation; effective against tumors |

| Environmental Remediation | Reduces toxic compounds in wastewater through microbial action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.